molecular formula C11H15NO4 B1394197 3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester CAS No. 1229623-60-2

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1394197
M. Wt: 225.24 g/mol
InChI Key: SWSSJIMWRYSQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester (AOPPME) is an organic compound that has recently been studied for its potential applications in the field of scientific research. AOPPME is an ester of a propionic acid and an allyl-5-oxo-pyrrolidin-3-yl group. It has been found to have a wide range of biochemical and physiological effects, which makes it a promising compound for further research.

Scientific Research Applications

Synthesis of ω-Heterocyclic Amino Acids

The compound "3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester" can be used in the synthesis of optically pure ω-heterocyclic-β-amino acids through amide activation and a regiospecific ring-chain-transformation process. This approach is significant in synthesizing various β-amino acids with potential applications in medicinal chemistry and drug design (Singh et al., 2005).

Antiviral Activity and Pharmacokinetics

A structurally similar compound, "(E)-(S)-4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester," has been identified as a potent, irreversible inhibitor of human rhinovirus (HRV) 3C protease. Its pharmacokinetic profile suggests its potential for clinical applications in treating HRV infections (Patick et al., 2005).

Cytotoxicity Evaluation in Antitumor Research

Derivatives of similar compounds have been evaluated for their cytotoxicity against specific cancer cell lines, indicating their potential application in the development of new anticancer agents (Liu et al., 2006).

Bone Turnover and Osteoporosis Treatment

Compounds with a similar structure have been studied for their potential in preventing and treating osteoporosis. One such compound showed promising results in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).

Applications in Organic Synthesis and Material Science

Organocatalytic Synthesis

The compound and its related derivatives have been utilized in the organocatalytic synthesis of complex molecules, demonstrating their importance in the field of synthetic organic chemistry and the development of novel methodologies for compound synthesis (Chen et al., 2009).

Functionalized Polystyrenes

Derivatives of similar compounds have been used to synthesize functionalized polystyrenes, showcasing their potential applications in material science and polymer chemistry (Dalil et al., 2000).

properties

IUPAC Name

methyl 3-oxo-3-(5-oxo-1-prop-2-enylpyrrolidin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-4-12-7-8(5-10(12)14)9(13)6-11(15)16-2/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSSJIMWRYSQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CC(=O)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Allyl-5-oxo-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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